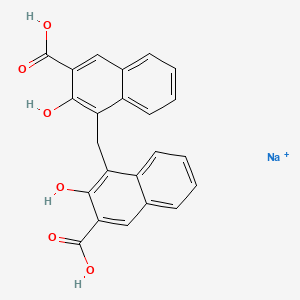![molecular formula C19H17ClN2O2 B1662420 7-Cloro-6-[4-(dietilamino)fenil]quinolina-5,8-diona CAS No. 389614-94-2](/img/structure/B1662420.png)
7-Cloro-6-[4-(dietilamino)fenil]quinolina-5,8-diona
Descripción general
Descripción
The compound “EA4” refers to a stabilized cation involved in electrophilic addition reactions. This compound is significant in organic chemistry due to its unique properties and reactivity patterns, particularly in the context of electrophilic addition to alkenes .
Aplicaciones Científicas De Investigación
EA4 has several scientific research applications, including:
Chemistry: Used in studying electrophilic addition reactions and the stabilization of cations.
Biology: Potential applications in understanding biochemical pathways involving cationic intermediates.
Medicine: Research into drug development and the role of cationic intermediates in pharmacological mechanisms.
Industry: Applications in the synthesis of various chemical products through electrophilic addition reactions.
Mecanismo De Acción
The mechanism of action of EA4 involves the stabilization of cations through electrophilic addition. The molecular targets include alkenes, which donate their π-bonding electron pair to the electrophile, resulting in the formation of a stabilized cation . This process is facilitated by the unique properties of the electrophile and the alkene involved.
Direcciones Futuras
The future directions in the research of quinoline derivatives could involve the development of new synthesis methods that are pollution-free, energy-efficient, less time-consuming, and solvent-free . Additionally, further studies could focus on exploring the full range of biological activities of these compounds and their potential applications in medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of EA4 involves the stabilization of cations through electrophilic addition to alkenes. This process typically requires the donation of the π-bonding electron pair from the alkene to an electrophile. Common electrophiles used in this reaction include bromine, which reacts readily with alkenes . The reaction conditions often involve dripping a solution of bromine into a solution of the alkene, resulting in the disappearance of the red-brown color of bromine, indicating the formation of the stabilized cation .
Industrial Production Methods
Industrial production of EA4 may involve large-scale electrophilic addition reactions using similar conditions as described above. The process is optimized for efficiency and yield, ensuring the stable formation of the cation.
Análisis De Reacciones Químicas
Types of Reactions
EA4 undergoes several types of chemical reactions, including:
Electrophilic Addition: The primary reaction involving EA4 is electrophilic addition to alkenes.
Substitution Reactions: EA4 can also participate in substitution reactions where the stabilized cation is replaced by another nucleophile.
Common Reagents and Conditions
Bromine: Used as an electrophile in electrophilic addition reactions.
Nucleophiles: Various nucleophiles can react with the stabilized cation in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific electrophile and nucleophile used. For instance, the reaction with bromine typically results in the formation of a brominated alkane .
Comparación Con Compuestos Similares
Similar Compounds
EA1: Another stabilized cation involved in electrophilic addition reactions.
EA2: Similar to EA4 but with different electrophilic properties.
EA3: Involves different nucleophiles in substitution reactions.
Uniqueness of EA4
EA4 is unique due to its specific stabilization properties and reactivity patterns in electrophilic addition reactions. Its ability to form stable cations with various electrophiles makes it a valuable compound in organic chemistry research .
Propiedades
IUPAC Name |
7-chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-22(4-2)13-9-7-12(8-10-13)15-16(20)19(24)17-14(18(15)23)6-5-11-21-17/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZVKSMDPVMMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434702 | |
| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
389614-94-2 | |
| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1662338.png)
![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)
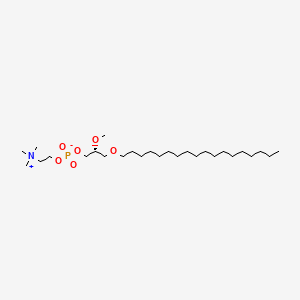
![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)
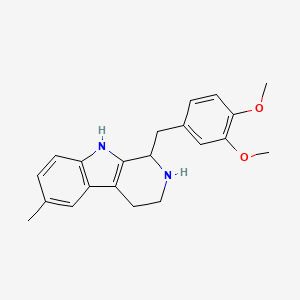
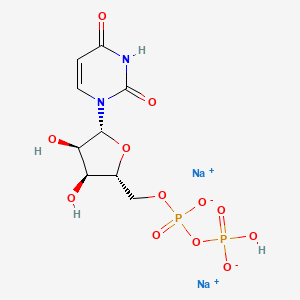
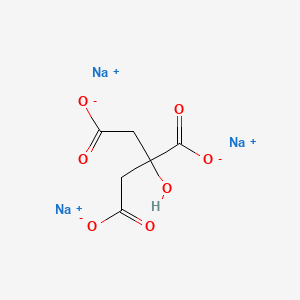
![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)
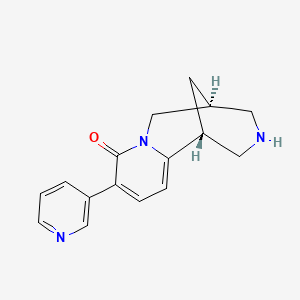
![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)

![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)
